molecular formula C8H6F5NO2S B6611155 ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate CAS No. 2763760-50-3

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate

Cat. No. B6611155
CAS RN: 2763760-50-3
M. Wt: 275.20 g/mol
InChI Key: SERYDHKFGZDTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate, commonly referred to as EDTA, is a synthetic compound made up of carbon, hydrogen, oxygen, nitrogen, and fluorine atoms. It has been widely studied for its applications in the fields of medicine, biochemistry, and industrial chemistry. EDTA has a variety of uses, from being used as a chelating agent in laboratory experiments to being used as a drug to treat certain medical conditions.

Scientific Research Applications

EDTA has a variety of applications in scientific research. It is widely used as a chelating agent in laboratory experiments, as it can bind to metal ions and prevent them from interfering with the reaction. It is also used as a stabilizing agent for enzymes and proteins, as it can protect them from denaturation. EDTA can also be used to isolate and purify proteins and other molecules, as it can bind to them and prevent them from interacting with other molecules. Finally, EDTA can be used to study the structure of proteins and other molecules, as it can be used to bind to specific sites on the molecule and alter its structure.

Mechanism Of Action

The mechanism of action of EDTA is based on its ability to bind to metal ions and other molecules. EDTA has a positively charged center, which allows it to bind to negatively charged molecules such as metal ions. The binding of EDTA to metal ions prevents them from interfering with the reaction, as the metal ions are no longer able to interact with the other molecules in the reaction. EDTA can also bind to proteins and other molecules, preventing them from interacting with other molecules and allowing them to be isolated and purified.
Biochemical and Physiological Effects
EDTA has been studied for its potential biochemical and physiological effects. In laboratory experiments, EDTA has been found to have a protective effect on enzymes and proteins, as it can prevent them from denaturation. EDTA has also been found to increase the solubility of proteins and other molecules, as it can bind to them and prevent them from interacting with other molecules. Finally, EDTA has been found to have an antioxidant effect, as it can bind to and neutralize free radicals.

Advantages And Limitations For Lab Experiments

The main advantage of using EDTA in laboratory experiments is its ability to bind to metal ions and other molecules, which allows it to be used as a chelating agent and a stabilizing agent for enzymes and proteins. EDTA also has the advantage of increasing the solubility of proteins and other molecules, which can be useful for isolating and purifying them. The main limitation of using EDTA in laboratory experiments is its toxicity, as it can be toxic to cells and organisms at high concentrations.

Future Directions

The potential future directions of EDTA research include its use in drug delivery, as it could be used to deliver drugs to specific sites in the body. It could also be used to study the structure of proteins and other molecules, as it could be used to bind to specific sites on the molecule and alter its structure. Additionally, EDTA could be used to study the effects of metal ions on biochemical and physiological processes, as it could be used to bind to metal ions and prevent them from interfering with the process. Finally, EDTA could be used to develop new chelating agents and stabilizing agents for enzymes and proteins.

Synthesis Methods

EDTA is synthesized by the reaction of ethyl difluoroacetate with 2-(trifluoromethyl)-1,3-thiazole in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-85°C and a pressure of 1-2 bar. The reaction proceeds in two steps, with the first step involving the formation of the ethyl ester of the intermediate 2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid and the second step involving the formation of EDTA. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)4-3-17-5(14-4)8(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERYDHKFGZDTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC(=N1)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate

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